molecular formula C8H10N2OS B7825084 N'-(2-hydroxy-5-methylphenyl)carbamimidothioic acid

N'-(2-hydroxy-5-methylphenyl)carbamimidothioic acid

Cat. No.: B7825084
M. Wt: 182.25 g/mol
InChI Key: PNPNRDPCABFRDQ-UHFFFAOYSA-N
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Preparation Methods

Bis(hexylene glycolato)diboron: can be synthesized through various methods. One common synthetic route involves the reaction of hexylene glycol with diboron compounds under controlled conditions. The reaction typically requires an inert atmosphere to prevent moisture from affecting the reaction . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Bis(hexylene glycolato)diboron: undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Bis(hexylene glycolato)diboron: has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Bis(hexylene glycolato)diboron exerts its effects involves its ability to coordinate with other molecules through its boron atoms. This coordination can facilitate various chemical reactions, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Bis(hexylene glycolato)diboron: can be compared with other similar compounds such as:

    Bis(pinacolato)diboron: Another diboron compound used in similar catalytic applications.

    Bis(neopentyl glycolato)diboron: Known for its stability and use in organic synthesis.

    Bis(2,4-dimethylpentane-2,4-glycolato)diboron: Used in coordination chemistry and catalysis.

The uniqueness of Bis(hexylene glycolato)diboron lies in its specific glycolato ligands, which provide distinct reactivity and stability compared to other diboron compounds.

Properties

IUPAC Name

N'-(2-hydroxy-5-methylphenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-5-2-3-7(11)6(4-5)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPNRDPCABFRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(2-hydroxy-5-methylphenyl)carbamimidothioic acid
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N'-(2-hydroxy-5-methylphenyl)carbamimidothioic acid
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N'-(2-hydroxy-5-methylphenyl)carbamimidothioic acid
Reactant of Route 4
N'-(2-hydroxy-5-methylphenyl)carbamimidothioic acid
Reactant of Route 5
N'-(2-hydroxy-5-methylphenyl)carbamimidothioic acid
Reactant of Route 6
N'-(2-hydroxy-5-methylphenyl)carbamimidothioic acid

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